molecular formula C19H30O2 B13957082 Methyl 6,9-octadecadiynoate CAS No. 56847-03-1

Methyl 6,9-octadecadiynoate

Cat. No.: B13957082
CAS No.: 56847-03-1
M. Wt: 290.4 g/mol
InChI Key: LKHNXBFRIJOJJG-UHFFFAOYSA-N
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Description

Methyl 6,9-octadecadiynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from octadecadiynoic acid and methanol. This compound is known for its unique structure, which includes two triple bonds at the 6th and 9th positions of the carbon chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,9-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 6,9-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-octadecadiynoate undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated products.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6,9-octadecadiynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6,9-octadecadiynoate is primarily related to its ability to interact with biological molecules through its reactive triple bonds. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect various signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6,9-octadecadienoate: This compound has double bonds instead of triple bonds and exhibits different chemical reactivity and biological activity.

    Methyl 3,6-octadecadiynoate: Similar in structure but with triple bonds at different positions, leading to variations in its chemical properties and applications.

Uniqueness

Methyl 6,9-octadecadiynoate is unique due to the presence of two triple bonds at specific positions in the carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56847-03-1

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-6,9-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3

InChI Key

LKHNXBFRIJOJJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCC#CCCCCC(=O)OC

Origin of Product

United States

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